molecular formula C15H21N3OS2 B7519631 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B7519631
M. Wt: 323.5 g/mol
InChI Key: GDPSYMPJJAWQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiophene-based molecule that has a unique structure, which makes it an interesting candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood. However, it is believed that the compound interacts with various receptors and ion channels in the body, leading to its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have been studied extensively in vitro and in vivo. It has been found to exhibit various biological effects, including anti-inflammatory, antioxidant, and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in lab experiments is its unique structure, which makes it an interesting candidate for further investigation. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. One potential direction is the further investigation of its potential applications in the field of organic electronics. Another direction is the study of its potential use as a therapeutic agent for various diseases, including cancer and inflammation.
In conclusion, 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a unique compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic electronics and therapeutics, make it an interesting candidate for further investigation.

Synthesis Methods

The synthesis of 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 5-pentan-3-yl-1,3,4-thiadiazol-2-amine with 4-ethyl-5-methylthiophene-2-carboxylic acid chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be further purified through various techniques.

Scientific Research Applications

The potential applications of 4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in scientific research are vast. This compound has been studied extensively for its potential use in the field of organic electronics. It has been found to exhibit excellent charge transport properties, making it an ideal candidate for use in various electronic devices.

properties

IUPAC Name

4-ethyl-5-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS2/c1-5-10(6-2)14-17-18-15(21-14)16-13(19)12-8-11(7-3)9(4)20-12/h8,10H,5-7H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSYMPJJAWQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)NC2=NN=C(S2)C(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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